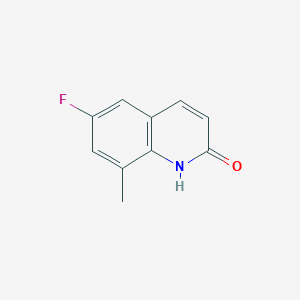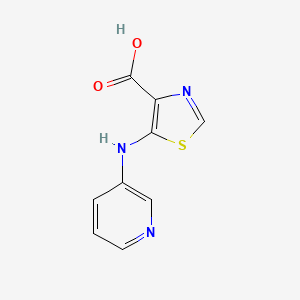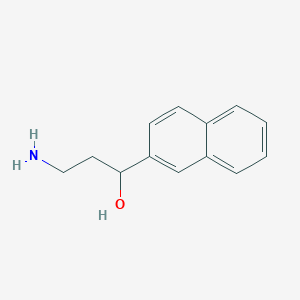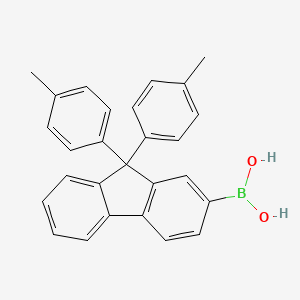
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid
Descripción general
Descripción
“(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid” is an organic compound and a boronic acid derivative. It consists of two p-tolyl groups attached to a fluorene skeleton, which is in turn connected to a boronic acid functional group. It is used as an intermediate in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular formula of “(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid” is C27H23BO2, and its molecular weight is 390.29 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
“(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid” is a white to almost white powder or crystal . Its melting point is 300 degrees Celsius, and its density is 1.2 .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid: is utilized in the synthesis of novel fluorescent dyes for OLED applications. These dyes exhibit photoluminescent and electroluminescent properties suitable for use in OLEDs, which are pivotal for next-generation displays and lighting . The compound’s ability to act as a donor unit in D-A-D (donor-acceptor-donor) fluorescent dyes allows for the fine-tuning of emission properties, which is essential for the development of high-performance OLEDs .
Hole Transporting Materials (HTMs)
In the realm of OLEDs, HTMs are crucial for efficient device operation. (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid derivatives have been synthesized as HTMs with good thermal stability and high glass transition temperatures. These materials enhance the current, power, and external quantum efficiencies of OLED devices, thereby improving their overall performance .
Organic Solar Cells
The boronic acid derivative is also relevant in the context of organic solar cells. It can be used in the synthesis of compounds that form part of the active layers in dye-sensitized solar cells (DSSCs) . These solar cells convert solar energy into electrical energy, and the efficiency of this conversion can be significantly affected by the properties of the active layer materials .
Electronic Switches
Electronic switches are another area where this compound finds application. The molecular structure of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid allows for its incorporation into materials that can switch states in response to electrical stimuli. This is particularly useful in the development of memory storage devices and transistors .
Photoluminescent Materials
The compound’s role in the development of photoluminescent materials is noteworthy. These materials are used in a variety of applications, including bioimaging , sensors , and security printing . The ability to control the luminescence properties of these materials is crucial for their effectiveness in such applications .
Electroluminescent Materials
Lastly, (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid is integral to the creation of electroluminescent materials. These materials emit light in response to an electric current and are used in devices such as backlit displays , indicators , and lighting . The compound’s properties enable the creation of materials with specific emission wavelengths and intensities .
Safety And Hazards
Propiedades
IUPAC Name |
[9,9-bis(4-methylphenyl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BO2/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28(29)30)17-26(24)27/h3-17,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCGOMFCOSGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856815 | |
| Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid | |
CAS RN |
1193104-83-4 | |
| Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



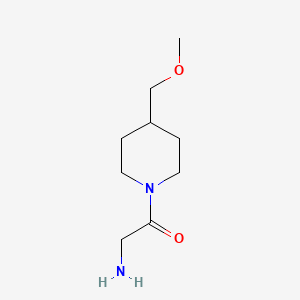
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)
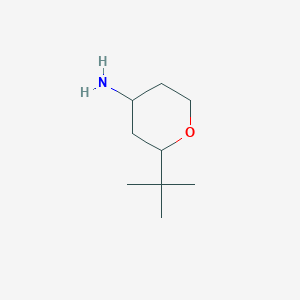

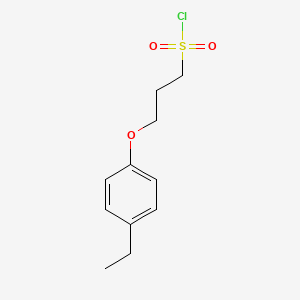
![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
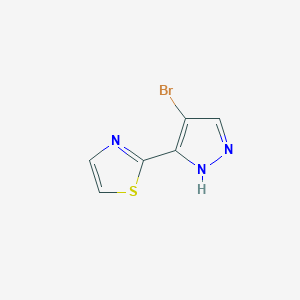
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
